![molecular formula C12H11N3O5 B3834482 ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B3834482.png)
ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide
Overview
Description
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) and has been widely used in scientific research for investigating the role of nitric oxide (NO) signaling in various physiological and pathological processes.
Mechanism of Action
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide inhibits sGC by binding to the heme group of the enzyme and preventing the activation of the catalytic site by NO. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has a higher affinity for the oxidized form of sGC than the reduced form, which makes it more effective in inhibiting the enzyme activity under oxidative stress conditions. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide does not affect the activity of other heme-containing enzymes, such as cytochrome P450, which makes it a selective inhibitor of sGC.
Biochemical and Physiological Effects:
ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has been shown to have various biochemical and physiological effects in different cell types and tissues. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide can inhibit the relaxation of smooth muscle cells in blood vessels, which leads to vasoconstriction and increased blood pressure. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide can also inhibit the aggregation of platelets, which plays a role in thrombosis and cardiovascular diseases. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide can also affect the proliferation and apoptosis of cancer cells by modulating the NO-cGMP pathway.
Advantages and Limitations for Lab Experiments
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has several advantages for lab experiments, such as its high potency and selectivity for sGC inhibition, its stability in aqueous solutions, and its compatibility with various experimental techniques, such as Western blotting, ELISA, and fluorescence microscopy. However, ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide also has some limitations, such as its potential toxicity and off-target effects at high concentrations, its susceptibility to photodegradation and oxidation, and its limited solubility in organic solvents.
Future Directions
There are several future directions for the research on ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide and the NO-sGC-cGMP pathway. One direction is to investigate the role of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide in the regulation of mitochondrial function and oxidative stress, which are implicated in various diseases, such as diabetes, neurodegeneration, and aging. Another direction is to explore the potential therapeutic applications of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide and other sGC inhibitors in the treatment of cardiovascular diseases, cancer, and inflammation. Moreover, the development of new ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of novel drugs for various diseases.
Scientific Research Applications
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has been widely used in scientific research for investigating the role of NO signaling in various physiological and pathological processes, such as cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has been shown to inhibit the activation of sGC by NO, which leads to the reduction of cyclic guanosine monophosphate (cGMP) levels in cells and tissues. By modulating the NO-sGC-cGMP pathway, ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide can affect various cellular functions, such as vasodilation, platelet aggregation, smooth muscle relaxation, and immune response.
properties
IUPAC Name |
ethyl 3-hydroxy-7-methyl-6-oxidopyrrolo[3,2-e][2,1,3]benzoxadiazol-6-ium-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-3-19-12(16)9-6(2)14(17)7-4-5-8-11(10(7)9)13-20-15(8)18/h4-5,18H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQSURZQGPJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C3C2=NON3O)[N+](=C1C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331527 | |
Record name | ethyl 3-hydroxy-7-methyl-6-oxidopyrrolo[3,2-e][2,1,3]benzoxadiazol-6-ium-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide | |
CAS RN |
159325-87-8 | |
Record name | ethyl 3-hydroxy-7-methyl-6-oxidopyrrolo[3,2-e][2,1,3]benzoxadiazol-6-ium-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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